molecular formula C6H5BrN2O2 B066859 6-Amino-5-bromonicotinic acid CAS No. 180340-69-6

6-Amino-5-bromonicotinic acid

Cat. No. B066859
M. Wt: 217.02 g/mol
InChI Key: UOUDHTBHPQJUPS-UHFFFAOYSA-N
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Description

6-Amino-5-bromonicotinic acid is a compound of interest due to its potential in various chemical syntheses and applications in medicinal chemistry. It is derived from nicotinic acid, also known as niacin or vitamin B3, through modifications that introduce an amino group at the 6th position and a bromo group at the 5th position on the pyridine ring. These modifications enhance its reactivity and make it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related bromonicotinic acid derivatives involves various strategies, including condensation reactions, lithiation, and derivatization methods. For instance, the synthesis of 5-bromonicotinic acid derivatives has been demonstrated through condensation reactions, showing the versatility of bromonicotinic acid as a precursor for further chemical modifications (Li et al., 2009). Additionally, regioselective lithiation techniques have been explored to access highly substituted nicotinic acid scaffolds, providing a pathway to synthesize compounds like 6-amino-5-bromonicotinic acid (Robert et al., 2006).

Molecular Structure Analysis

The molecular structure of bromonicotinic acid derivatives, including 6-amino variants, has been characterized using techniques like X-ray crystallography. Such studies reveal the crystal structure and bonding configurations of these compounds, laying the groundwork for understanding their chemical behavior and interactions (Wen-Hui Li, 2009).

Scientific Research Applications

  • Synthesis of Anthyridine Derivatives : An Ullmann reaction involving 2-bromonicotinic acid and 2,6-diaminopyridine was used to create 6-amino-2,2-dipyridylamino-3-carboxylic acid, leading to the synthesis of various anthyridine derivatives (Carboni, Settimo, & Segnini, 1969).

  • Biological Evaluation of Phenacylbromopyridinium Compounds : Research on 5-bromonicotinic acid derivatives revealed the synthesis of quaternary ammonium salts with cytotoxic, antibacterial, and antifungal activities. This study highlighted the potential of these compounds in biological applications (Khan et al., 1999).

  • Peptide Sequencing with 5-Bromonicotinic Acid : A novel method using 5-bromonicotinic acid N-hydroxysuccinimide ester was developed for peptide sequencing. This technique aids in identifying N-terminal product ions in tandem mass spectrometry, offering advantages in amino acid sequencing of peptides (Miyagi et al., 1998).

  • Synthesis of Nicotinic Acid Derivatives : Research into the lithiation of 5-bromonicotinic acid protected as secondary or tertiary amide provided new pathways to synthesize substituted nicotinic acid scaffolds, showcasing the chemical versatility of this compound (Robert et al., 2006).

  • Lanthanide Molecular-Based Hybrids : Modified 5-bromonicotinic acid was used to create organic–inorganic molecular-based hybrid material with potential applications in photoluminescence and micromorphology control (Wang, Yan, & Zhang, 2006).

  • Antibacterial Activity of 5-Bromonicotinic Acid Derivatives : A compound derived from 5-bromonicotinic acid demonstrated excellent antibacterial activity, highlighting its potential in medical applications (Li, 2009).

  • Spectroscopic Studies : Studies involving 2- and 6-bromonicotinic acid, closely related to 5-bromonicotinic acid, provided insights into their molecular geometry, vibrational assignments, and intermolecular hydrogen bonds, crucial for understanding their chemical behavior (Karabacak et al., 2010).

Safety And Hazards

The safety information available indicates that 6-Amino-5-bromonicotinic acid is a hazardous substance . It is labeled with the GHS07 pictogram and has the signal word "Warning" .

properties

IUPAC Name

6-amino-5-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUDHTBHPQJUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627981
Record name 6-Amino-5-bromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-bromonicotinic acid

CAS RN

180340-69-6
Record name 6-Amino-5-bromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-5-bromo-nicotinic acid
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Synthesis routes and methods I

Procedure details

Bromine (2.3 mL, 44.6 mmol) was added dropwise to a suspension of the 6-aminonicotinic acid Compound 112a (5.08 g, 36.8 mmol) in water (20 mL) at 4° C. After the completion of the addition, the cooling bath was removed and the reaction mixture was stirred at room temperature for 4.5 h. Saturated Na2S2O5 was added slowly to the stirred mixture. The solid was collected through filtration, washed with water, and dried under vacuum overnight to give 9.30 g of 6-amino-5-bromonicotinic acid along with 3,5-dibromo-2-aminopyridine in ˜1:1 ration as a greenish solid; MS (ES) m/z: 217 (M+H+). A mixture of the solid (4.00 g) containing 6-amino-5-bromonicotinic acid, DPPA (6.08 g, 22.1 mmol), triethylamine (2.80 g, 27.7 mmol), benzyl alcohol (3.8 mL, 36.8 mmol), and toluene (50 mL) was heated at 70° C. for 1 h, then 100° C. for 1 h. After concentration, the reaction mixture was purified by flash chromatography (EtOAc/hexane as solvent) to give 1.31 g (26% in 2 steps) of Compound 112b as a yellow solid; 1H NMR (300 MHz, CDCl3) δ7.99 (brs, 1H), 7.91(d, J=2.3 Hz, 1H), 7.39-7.34 (m, 5H), 6.50 (brs, 1H), 5.19 (s, 2H), 4.79 (brs, 2H); MS (ES) m/z: 324 (M+H+). Anal. Calcd. For C13H12BrN3O2.0.1H2O : C, 48.20; H, 3.80; N, 12.97. Found: C, 48.40; H, 3.90; N, 12.64.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
112a
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-aminonicotinic acid (13.8 g, 0.1 mole) in glacial acetic acid (100 ml), bromine (16 g, 5 ml, 0.1 mole) in acetic acid (20 ml) is added slowly. The reaction mixture is stirred for 8 hours at room temperature and the acetic acid is removed under reduced pressure. The yellow solid residue is dissolved in water and carefully neutralized with 30% NH4OH. The separated solid is filtered and washed with water to give 18 g of solid; mass spectrum: 218 (M+).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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